N-Methylbenzo[d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWATRTPOODND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methylbenzo D Isothiazol 3 Amine and Its Core Scaffold
Strategies for Benzo[d]isothiazole Ring System Construction
The construction of the benzo[d]isothiazole scaffold predominantly involves the formation of the heterocyclic isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. arkat-usa.org Synthetic approaches can be broadly categorized based on the starting materials and the nature of the bond-forming reactions. arkat-usa.org
A primary and widely utilized strategy for constructing the benzo[d]isothiazole ring involves annulation reactions starting from aromatic compounds that are pre-functionalized with nitrogen and/or sulfur atoms or groups that can be converted into them. arkat-usa.org This approach benefits from the direct assembly of the heterocyclic ring from readily available precursors.
Common pre-functionalized building blocks include:
2-Mercaptobenzamides : These are frequently used for the synthesis of benzo[d]isothiazol-3(2H)-ones through intramolecular N-S bond formation. arkat-usa.orgmdpi.com
2-Halobenzamides : These substrates can react with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), to build the isothiazole ring. mdpi.com
ortho-Haloarylamidines : These can undergo a one-pot reaction with elemental sulfur to form 3-aminobenzo[d]isothiazoles. arkat-usa.orgrsc.org
2-Aminobenzothiazoles : These can serve as precursors in oxidative cyclization reactions to form fused benzoimidazothiazole systems, which are structurally related. nih.govacs.org
A [4+2] annulation reaction of 3-substituted benzo[d]isothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes has also been developed for synthesizing spiropyridazine-benzosultams, demonstrating the versatility of the pre-formed benzo[d]isothiazole scaffold in further annulations. nih.gov
Transition metal catalysis has become an indispensable tool for the efficient synthesis of benzo[d]isothiazoles, offering mild reaction conditions and high yields. acs.org Copper catalysts, in particular, are extensively used for this purpose.
Copper(I) and Copper(II) salts have proven effective in catalyzing the key bond-forming steps. For instance, Cu(I) catalysts are used for the intramolecular N-S bond formation in 2-mercaptobenzamides via oxidative dehydrogenative cyclization. mdpi.com Similarly, CuCl and CuBr₂ have been employed in cascade reactions of 2-halobenzamides with elemental sulfur or KSCN to afford benzo[d]isothiazol-3(2H)-ones. mdpi.comorganic-chemistry.org A CuBr₂-catalyzed annulation of 2-bromo-N-arylbenzimidamide with sulfur powder provides a direct route to benzo[d]isothiazole derivatives. acs.orgresearchgate.net Other copper salts like CuI and CuSO₄ have also shown good catalytic activity in these transformations. arkat-usa.org
Beyond copper, other transition metals like rhodium have been utilized. Rhodium(III)-catalyzed C-H activation and annulative coupling of 3,5-diarylisothiazoles with alkynes demonstrate an advanced strategy where the N-S bond of the isothiazole ring acts as an internal oxidant. rsc.org
| Catalyst | Starting Material | Sulfur Source | Reaction Type | Reference |
|---|---|---|---|---|
| Cu(I) salts | 2-Mercaptobenzamides | Internal | Intramolecular Oxidative Dehydrogenative Cyclization | mdpi.com |
| CuCl | 2-Halobenzamides | S₈ | Cascade C-S/N-S Formation | mdpi.com |
| CuI | 2-Bromobenzamides | KSCN | Cascade C-S/N-S Formation | mdpi.com |
| CuBr₂ | 2-Bromo-N-arylbenzimidamides | S₈ | Annulation | organic-chemistry.orgacs.org |
| Rh(III) | 3,5-Diarylisothiazoles | Internal | C-H Activation/Annulative Coupling | rsc.org |
To align with the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes for benzo[d]isothiazoles. mdpi.com These methods avoid the cost and potential toxicity associated with transition metal catalysts.
Notable metal-free approaches include:
KBr-Catalyzed Oxidation : Potassium bromide can catalyze the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides using molecular oxygen as the oxidant. mdpi.com
Selectfluor-Mediated Synthesis : The reagent Selectfluor has been used to promote the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-(methylthio)benzamides. researchgate.net This reaction proceeds through an N-S bond formation and C-S bond cleavage cascade. researchgate.net Selectfluor can also be used for the selective oxidation of the resulting benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides. mdpi.com
Electrochemical Synthesis : An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a green alternative, using electricity as the oxidant to facilitate intramolecular N-S bond formation, with hydrogen gas as the only byproduct. mdpi.com
Base-Mediated Cyclization : A one-pot, metal-free synthesis of 3-aryl-1,2-benzoisothiazoles from o-halo-substituted aryl amidines and elemental sulfur can be achieved using a base like K₃PO₄ under aerobic conditions. rsc.org
| Reagent/Method | Starting Material | Key Features | Reference |
|---|---|---|---|
| KBr/O₂ | 2-Mercaptobenzamides | Uses O₂ as a green oxidant | mdpi.com |
| Selectfluor | 2-(Methylthio)benzamides | Promotes N-S bond formation and C-S cleavage | researchgate.net |
| Electrolysis | 2-Mercaptobenzamides | Green redox agent, produces H₂ byproduct | mdpi.com |
| K₃PO₄/Air | o-Halo-substituted aryl amidines | One-pot synthesis with elemental sulfur | rsc.org |
Oxidative cyclization is a cornerstone strategy for the synthesis of the benzo[d]isothiazole ring system, often forming the key N-S bond. arkat-usa.org This approach can be implemented using various catalytic systems, including both metal-catalyzed and metal-free methods.
In many protocols, molecular oxygen (O₂) serves as the ultimate, environmentally benign oxidant. mdpi.com For example, copper-catalyzed and cobalt-catalyzed reactions can utilize O₂ for the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.comresearchgate.net Metal-free systems, such as those using KBr, also rely on O₂ for the transformation. mdpi.com
Electrochemical methods represent another form of oxidative cyclization, where an applied current drives the reaction, avoiding the need for chemical oxidants altogether. mdpi.com The FeCl₃/ZnI₂-catalyzed aerobic oxidative cyclization of 2-aminobenzothiazoles with ketones to form fused benzo[d]imidazo[2,1-b]thiazoles further illustrates the power of this approach, proceeding under aerobic conditions. nih.govacs.org
The formation of the intramolecular nitrogen-sulfur (N-S) bond is the critical step in many synthetic routes to benzo[d]isothiazoles. arkat-usa.org This cyclization is most commonly achieved starting from 2-mercaptobenzamides or their S-alkylated derivatives. mdpi.comresearchgate.net
The reaction is typically an oxidative process where a new bond is formed between the amide nitrogen and the sulfur atom. This can be promoted by various means:
Transition Metals : Copper, cobalt, and iron complexes can catalyze the oxidative coupling of N-H and S-H bonds. mdpi.comresearchgate.net
Metal-Free Reagents : Oxidants like KBr/O₂ or Selectfluor can effectively mediate the N-S bond formation. mdpi.comresearchgate.net
Electrochemistry : Constant-current electrolysis provides a clean method for inducing this cyclization. mdpi.com
The versatility of this approach allows for the synthesis of a wide range of N-substituted benzo[d]isothiazol-3(2H)-ones, which are important precursors and biologically active molecules themselves. researchgate.net
Specific Synthetic Routes and Optimization for N-Methylbenzo[d]isothiazol-3-amine
While many methods focus on the benzo[d]isothiazol-3(2H)-one core, specific routes to 3-amino derivatives, including this compound, have been developed.
A notable metal-free approach involves a two-step, one-pot reaction starting from a 2-fluorobenzonitrile (B118710) derivative. arkat-usa.org In this method, a nucleophilic aromatic substitution is first performed using sodium sulfide (B99878). The resulting intermediate is then directly reacted with an amine, such as ammonia (B1221849) or a primary amine, in the presence of an oxidant like sodium hypochlorite (B82951) to furnish the final 3-aminobenzo[d]isothiazole core. arkat-usa.org Adapting this method by using methylamine (B109427) in the second step would be a direct route to the target compound.
A Chinese patent describes a catalyst-free synthesis of 3-aminobenzo[d]isothiazole and its derivatives from benzamidine-class compounds and elemental sulfur in an organic solvent under basic conditions. google.com This method is highlighted as being operationally simple and high-yielding. The patent provides specific characterization data for an N-methyl derivative, likely this compound, confirming its synthesis via this route. google.com The provided NMR data includes a singlet at 3.60 ppm, characteristic of an N-methyl group. google.com
| Method | Starting Materials | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Metal-Free Two-Step Synthesis | 2-Fluorobenzonitrile, Methylamine | 1. Na₂S 2. NaOCl | This compound (proposed) | arkat-usa.org |
| Catalyst-Free Basic Synthesis | Benzamidine compound, Elemental Sulfur | Base (e.g., t-BuOK), Organic Solvent (e.g., DMSO) | This compound | google.com |
Nucleophilic Aromatic Substitution Followed by Cyclization
A prevalent strategy for synthesizing benzo[d]isothiazole derivatives involves an initial nucleophilic aromatic substitution (SNA_r_) reaction on a suitably substituted benzene ring, followed by a cyclization step.
One such method begins with a 3-substituted-2-fluorobenzonitrile. arkat-usa.org In this approach, sodium sulfide acts as the nucleophile, displacing the fluoride (B91410) atom in a nucleophilic aromatic substitution. The resulting intermediate then undergoes a reaction with ammonia and sodium hypochlorite, leading to the formation of the benzo[d]isothiazol-3-amine core. arkat-usa.org This two-step, one-pot procedure provides an efficient route to the desired heterocyclic system. arkat-usa.org
Another example involves the reaction of polyhaloanilines, which have an ortho halogen atom, with anionic sulfur nucleophiles like potassium or sodium O-ethyl xanthate. acs.org These reactions proceed smoothly at moderately elevated temperatures to yield halogenated 2(3H)-benzothiazolethiones through a sequential nucleophilic aromatic substitution and cyclization process. acs.org
One-Pot Synthetic Strategies for Benzo[d]isothiazol-3-amines
One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency by reducing the need for intermediate purification steps, saving time and resources. Several one-pot methods for the synthesis of benzo[d]isothiazol-3-amines and their parent scaffold have been developed.
A notable one-pot synthesis of benzo[d]isothiazoles involves the reaction of ortho-haloarylamidines with elemental sulfur. arkat-usa.org This method relies on an oxidative N-S/C-S bond formation to construct the heterocyclic ring. However, it often requires high temperatures and long reaction times to achieve the desired transformation. arkat-usa.org The success of this oxidative cyclization is influenced by the electronic nature of the substituents on the aryl rings of the amidine. arkat-usa.org
Copper-catalyzed one-pot syntheses have also been reported for N-substituted benzo[d]isothiazol-3(2H)-ones via C-S/N-S bond formation. researchgate.net Additionally, a metal-free approach for the preparation of benzo[d]isothiazol-3-amines has been described, starting from 3-substituted-2-fluorobenzonitrile and sodium sulfide, followed by reaction with ammonia and sodium hypochlorite. arkat-usa.org
Derivatization Chemistry of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. This derivatization can occur at the benzo ring or the N-methyl group, allowing for the fine-tuning of the molecule's properties.
Regioselective Functionalization of the Benzo Ring System
The targeted introduction of functional groups onto the benzene portion of the benzo[d]isothiazole core is a key strategy for creating new analogues.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. For instance, rhodium(III)-catalyzed C-H activation allows for the site-selective coupling of maleimides to 2-arylbenzo[d]thiazoles. nih.govacs.org This methodology demonstrates how directing groups can control the position of functionalization on the aromatic ring. nih.gov Similarly, Ru(II)-catalyzed direct ortho-amidation of 2-aryl benzo[d]thiazoles using acyl azides as a nitrogen source has been achieved, showcasing high regioselectivity. nih.gov
Furthermore, methods for the regioselective nitrosylation of related imidazo[2,1-b]thiazole (B1210989) and benzo[d]imidazo[2,1-b]thiazole systems using tert-butyl nitrite (B80452) have been developed, suggesting potential applicability to the benzo[d]isothiazole core. rsc.org
| Reagent | Position of Functionalization | Reference |
| Maleimide/Rh(III) catalyst | Ortho to the thiazole (B1198619) ring in 2-arylbenzo[d]thiazoles | nih.govacs.org |
| Acyl azide/Ru(II) catalyst | Ortho to the thiazole ring in 2-arylbenzo[d]thiazoles | nih.gov |
| tert-Butyl nitrite | C3 position of imidazo[1,2-a]pyridines | rsc.org |
Modification and Substitution at the N-Methyl Moiety
While direct modification of the N-methyl group of this compound is less commonly documented in the provided context, the synthesis of various N-substituted benzo[d]isothiazole derivatives implies that the substituent on the nitrogen atom can be varied. Synthetic strategies often allow for the introduction of different alkyl or aryl groups at the nitrogen position during the construction of the heterocyclic ring. For example, the synthesis of 2-substituted 1,2-benzisothiazolin-3-ones is achieved through the cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides, where the N-substituent can be varied. acs.org This suggests that analogues of this compound with different N-substituents can be prepared by selecting the appropriate starting materials.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of N-Methylbenzo[d]isothiazol-3-amine in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons present. For this compound, the spectrum is expected to show distinct signals for the methyl group, the amine proton, and the aromatic protons on the benzene (B151609) ring. The N-methyl group typically appears as a sharp singlet between 2.2 and 2.6 δ. libretexts.org The amine (N-H) proton signal can appear over a wide chemical shift range and may be broadened; its identity can be confirmed by its disappearance upon D₂O exchange. libretexts.org The four protons of the benzo moiety will appear in the aromatic region (typically 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling with adjacent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show eight distinct signals: one for the methyl carbon in the aliphatic region and seven for the carbons of the benzo[d]isothiazole core in the aromatic/olefinic region. The N-methyl carbon is typically deshielded and appears around 30-40 ppm. Carbons adjacent to the nitrogen and sulfur heteroatoms are significantly influenced, leading to varied chemical shifts. rsc.org Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. organicchemistrydata.org
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.0 - 8.5 | m | C4-H, C5-H, C6-H, C7-H |
| Amine Proton | Variable | br s | N-H |
| Methyl Protons | ~2.2 - 2.6 | s | N-CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | |
| Aromatic/Heterocyclic Carbons | ~110 - 160 | C3, C3a, C4, C5, C6, C7, C7a | |
| Methyl Carbon | ~30 - 40 | N-CH₃ | |
| Predicted values are based on general principles and data for analogous structures. |
Two-dimensional NMR experiments are essential for unambiguously assigning the complex signals in the spectrum of this compound. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu In this molecule, COSY would reveal the connectivity between the protons on the aromatic ring, helping to trace the proton sequence (e.g., H4-H5-H6-H7).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com It is particularly crucial for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the N-methyl protons to the C3 carbon of the isothiazole (B42339) ring, and from the aromatic protons to various quaternary carbons in the fused ring system. nih.gov
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although requiring a highly concentrated sample due to its low sensitivity, the INADEQUATE experiment provides direct evidence of carbon-carbon bonds by detecting ¹³C-¹³C couplings. nih.gov This allows for the complete tracing of the carbon skeleton of the molecule.
Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns.
The molecular formula is C₈H₈N₂S, giving a molecular weight of 164.23 g/mol . In accordance with the nitrogen rule, the odd-numbered molecular weight is consistent with the presence of an odd number (one, in this case, would be incorrect) or in this case two nitrogen atoms, which results in an even-numbered molecular ion. libretexts.org
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can confirm the elemental composition with high confidence. rsc.org
Fragmentation Analysis: Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. Plausible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) or cleavage of the heterocyclic isothiazole ring, leading to characteristic daughter ions. aip.orgresearchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.org For this compound, the IR spectrum would confirm the presence of the amine and aromatic moieties.
Key expected absorption bands include:
N-H Stretch: A single, moderately sharp band around 3350-3310 cm⁻¹, characteristic of a secondary amine. libretexts.orgorgchemboulder.com
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretch: Bands corresponding to the methyl group just below 3000 cm⁻¹.
C=N and C=C Stretches: Absorptions in the 1650-1450 cm⁻¹ region corresponding to the C=N bond within the isothiazole ring and the C=C bonds of the aromatic ring.
C-N Stretch: A band in the 1335-1250 cm⁻¹ range, typical for aromatic amines. orgchemboulder.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium, Sharp |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=N / C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Medium to Strong |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uol.deunimi.it This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For this compound, a successful crystal structure analysis would confirm the planarity of the benzo[d]isothiazole ring system and reveal the geometry around the exocyclic nitrogen atom. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonding between the amine proton (N-H) of one molecule and the nitrogen or sulfur atoms of a neighboring molecule. researchgate.netmdpi.com
Computational and Theoretical Chemistry Studies of N Methylbenzo D Isothiazol 3 Amine
Quantum Chemical Calculations and Electronic Structure Investigations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. github.iontnu.no By approximating the electron density, DFT calculations can find the lowest energy conformation, known as the optimized molecular geometry. This process involves using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner. github.ionih.govsapub.org
For the benzo[d]isothiazole scaffold, DFT studies have been successfully employed to determine geometric parameters. For instance, in a study on a related derivative, 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, DFT calculations at the B3LYP/6–311G(d,p) level were used to compute the optimized structure, which was then compared with experimental X-ray diffraction data. mdpi.comresearchgate.net Such studies typically reveal that the benzoisothiazole ring system is nearly planar. mdpi.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric properties.
Table 1: Representative Theoretical Calculation Parameters for Benzo[d]isothiazole Derivatives
| Computational Method | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311G(d,p) | Geometry Optimization, HOMO-LUMO Analysis | mdpi.comresearchgate.net |
| Hartree-Fock (HF) | - | 6-31G(d,p) | Geometry Optimization, Electronic Properties | sapub.org |
| DFT | PBE0 | 6-311G(d) | Geometry Optimization, Zero-Point Energies | nih.gov |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comnankai.edu.cn
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small gap suggests the molecule is more reactive. Theoretical calculations for benzo[d]isothiazole derivatives have quantified these values. For example, the calculated HOMO-LUMO energy gap for 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide was found to be 4.9266 eV, with the HOMO and LUMO energies at -5.8170 eV and -0.8904 eV, respectively. mdpi.comresearchgate.net Analysis of the orbital distributions shows that the HOMO and LUMO are typically delocalized across the aromatic system. mdpi.comnankai.edu.cn
Table 2: Representative Frontier Orbital Energies for a Benzo[d]isothiazole Derivative
| Molecular Orbital | Energy (eV) | Description | Reference |
|---|---|---|---|
| HOMO | -5.8170 | Highest Occupied Molecular Orbital; electron-donating capability | mdpi.com |
| LUMO | -0.8904 | Lowest Unoccupied Molecular Orbital; electron-accepting capability | mdpi.com |
| Energy Gap (ΔE) | 4.9266 | Indicator of chemical reactivity and stability | mdpi.com |
Data for 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors, QSAR helps in predicting the potency of new, untested compounds and in guiding the design of more effective molecules. researchgate.netresearchgate.net
Correlation of Molecular Descriptors with Biological Potency (e.g., polarizability, polarity, molecular shape)
Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. For benzo[d]isothiazole derivatives, various descriptors have been shown to correlate with biological activity. A key study on the local anesthetic action of 3-amino-benzo-[d]-isothiazole derivatives revealed significant correlations. tandfonline.com
The research demonstrated that polarizability and polarity have a positive influence on local anesthetic activity. tandfonline.com This suggests that molecules that are more easily polarized and have a greater separation of charge are more effective in this biological context. Furthermore, the molecular shape , specifically the presence of five-membered rings within the molecular structure, was also found to positively contribute to the observed activity. tandfonline.com In contrast, descriptors related to the number of aromatic CH groups and singly bonded nitrogen atoms showed a negative correlation. tandfonline.com These findings are crucial for optimizing the scaffold of N-Methylbenzo[d]isothiazol-3-amine for specific biological targets. QSAR models for other isothiazole (B42339) derivatives have successfully used descriptors such as LogP (lipophilicity), molecular weight, and various electronic and topological indices to predict activity against targets like HCV NS5B polymerase. nih.govmdpi.com
Table 3: Correlation of Molecular Descriptors with Biological Potency for 3-Amino-benzo[d]isothiazole Derivatives
| Molecular Descriptor | Influence on Biological Potency | Implication for Drug Design | Reference |
|---|---|---|---|
| Polarizability | Positive | Higher polarizability may enhance interactions with biological targets. | tandfonline.com |
| Polarity | Positive | Increased polarity can improve binding affinity and solubility. | tandfonline.com |
| Molecular Shape (Five-membered rings) | Positive | Incorporation of such rings may be favorable for activity. | tandfonline.com |
| Aromatic CH groups | Negative | Reducing the count may enhance potency. | tandfonline.com |
| Singly Bonded Nitrogen | Negative | Modification or substitution may be beneficial. | tandfonline.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug within the active site of its biological target. tandfonline.com
Prediction of Binding Modes within Enzyme Active Sites (e.g., MMP-3)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is linked to various diseases, including cancer, making them attractive therapeutic targets. mdpi.comals-journal.com While specific docking studies of this compound with matrix metalloproteinase-3 (MMP-3) are not extensively documented, studies on related thiazole (B1198619) and thiadiazine scaffolds provide a blueprint for how such interactions might occur. researchgate.netnih.govresearchgate.net
Inhibitors of MMPs typically function by chelating the catalytic zinc ion in the enzyme's active site. The isothiazole ring, with its nitrogen and sulfur heteroatoms, can participate in crucial binding interactions. A docking simulation of a benzo[d]isothiazole derivative into the MMP-3 active site would likely show the heterocyclic core positioned deep within the binding pocket. Key interactions would involve:
Coordination with the catalytic Zinc (Zn²⁺) ion: A nitrogen or other suitable functional group on the ligand could form a coordinating bond with the zinc ion, which is essential for catalysis.
Hydrogen Bonding: The amine group and other polar functions can form hydrogen bonds with amino acid residues in the active site, such as histidine, glutamate (B1630785), or aspartate, thereby anchoring the ligand.
Hydrophobic Interactions: The benzene (B151609) ring of the benzo[d]isothiazole scaffold can form hydrophobic and π-stacking interactions with nonpolar residues (e.g., leucine, valine, phenylalanine) in the S1' sub-pocket of the MMP active site, a large hydrophobic cavity that determines inhibitor selectivity. nih.gov
Studies on thiazole-based MMP inhibitors have confirmed their ability to inhibit multiple MMPs, including MMP-1, MMP-8, and MMP-9, demonstrating the potential of this heterocyclic system as a privileged scaffold for designing MMP inhibitors. researchgate.net
Theoretical Investigations of Reaction Mechanisms and Pathways
While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented, research on the broader benzo[d]isothiazole class provides a foundational understanding of their chemical transformations. Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving these heterocyclic systems.
For instance, the synthesis of benzo[d]isothiazoles can proceed through various routes, including the oxidative cyclization of ortho-haloarylamidines with elemental sulfur. arkat-usa.org Theoretical calculations for such reactions help in understanding the energetics of bond formations (N-S and C-S) and the influence of different substituents on the reaction barriers and yields. arkat-usa.org The reaction conditions, such as high temperatures, are often rationalized by the calculated activation energies for the key steps. arkat-usa.org
Another area of investigation involves the functionalization of the benzo[d]isothiazole core. The synthesis of imines from benzo[d]isothiazol-3-ylamine and various arylaldehydes has been reported. mdpi.com Computational models can predict the reactivity of the amine group and the electrophilicity of the aldehyde, offering insights into the reaction kinetics and the stability of the resulting imine products. mdpi.com
Furthermore, in the context of medicinal chemistry, the interaction of benzo[d]isothiazole derivatives with biological targets, such as enzymes, has been a subject of computational investigation. Molecular modeling studies have been used to propose mechanisms of action, for example, the formation of a covalent adduct between a benzo[d]isothiazol-3(2H)-one (BITZ) derivative and the PfIspD enzyme. liverpool.ac.uk These computational models are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors. liverpool.ac.uk
The table below summarizes theoretical approaches applied to understand the reaction mechanisms of benzo[d]isothiazole derivatives, which can be extrapolated to understand the potential reactivity of this compound.
| Reaction Type | Computational Method | Key Findings |
| Synthesis of Benzo[d]isothiazoles | DFT | Elucidation of oxidative N-S/C-S bond formation pathways and the effect of substituents on reaction energetics. arkat-usa.org |
| Imine Formation | Molecular Modeling | Prediction of the reactivity of the amine group and stability of the resulting imine products. mdpi.com |
| Enzyme Inhibition | Molecular Modeling | Proposal of covalent adduct formation as a mechanism of action for BITZ derivatives with the PfIspD enzyme. liverpool.ac.uk |
Computational Studies on Adsorption Phenomena (e.g., Corrosion Inhibition Mechanisms)
The application of benzo[d]isothiazole derivatives as corrosion inhibitors for various metals in acidic media has been a significant area of research. Computational chemistry, particularly DFT and Molecular Dynamics (MD) simulations, has played a crucial role in elucidating the mechanisms of their inhibitive action at the molecular level. These studies provide insights into how these molecules adsorb onto metal surfaces, forming a protective barrier against corrosive agents.
Derivatives of benzo[d]isothiazole have been shown to be effective corrosion inhibitors for steel in hydrochloric acid solutions. researchgate.net Potentiodynamic polarization studies have indicated that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net
Computational studies on related heterocyclic compounds have shown that the adsorption process is often spontaneous and can be described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com The nature of this adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net
DFT calculations are employed to determine the electronic properties of the inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low energy gap (ΔE = ELUMO - EHOMO) is often correlated with higher inhibition efficiency, as it implies a higher reactivity of the molecule to interact with the metal surface. mdpi.com The distribution of Mulliken charges and Fukui functions helps in identifying the active sites of the molecule responsible for adsorption, which are typically heteroatoms like nitrogen and sulfur due to their lone pairs of electrons. researchgate.net
MD simulations provide a dynamic picture of the adsorption process, showing the orientation of the inhibitor molecules on the metal surface. It is often observed that these molecules adsorb in a nearly parallel orientation to the surface, maximizing the contact area and thus the protective effect. researchgate.net The binding energy between the inhibitor and the metal surface, calculated from these simulations, gives a quantitative measure of the strength of adsorption. mdpi.com
The following table summarizes the findings from computational studies on the corrosion inhibition properties of benzo[d]isothiazole derivatives and related compounds.
| Inhibitor System | Metal/Medium | Computational Methods | Key Findings | Inhibition Efficiency (%) |
| 2-((1-benzyl-1H-1,2,3-triazol-4-yl) methyl) benzo[d]isothiazol-3(2H)-one 1,1-dioxide (BTMS) | E24 Steel / 1 M HCl | DFT, MC, MD | Mixed-type inhibitor; adsorption follows Langmuir isotherm; involves physisorption and chemisorption. researchgate.net | 92.96 at 1 mM researchgate.net |
| Thiazole and Benzo[d]thiazole Gemini Surfactants | AISI 1015 Carbon Steel / HCl | Quantum Chemical Calculations | Adsorption follows Langmuir isotherm; mixed physical and chemical adsorption. ekb.eg | 87-89 at 50 ppm ekb.eg |
| 2-(propylaminecarbonyl)-N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (BTMB) | E24 Steel / 1 M HCl | Electrochemical, Computational | Mixed-type inhibitor. researchgate.net | 92.33 at 1 mM researchgate.net |
| 2-((1-(4-bromo-phenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (BPMS) | E24 Steel / 1 M HCl | Electrochemical, Computational | Mixed-type inhibitor. researchgate.net | 89.37 at 1 mM researchgate.net |
These computational investigations are crucial for the rational design of new and more effective corrosion inhibitors based on the this compound scaffold. By understanding the molecular-level interactions, researchers can modify the chemical structure to enhance its adsorption characteristics and protective capabilities.
Exploration of Biological Activities in Vitro and Mechanistic Investigations
Anticancer and Cytotoxic Potential in Cellular Models
Research into the anticancer properties of benzo[d]isothiazole derivatives has highlighted their potential as cytotoxic agents against various cancer cell lines.
In Vitro Antiproliferative Activity against Human Tumor Cell Lines (e.g., leukemia, breast cancer)
Derivatives of the benzo[d]isothiazole scaffold have demonstrated notable antiproliferative effects. Specifically, certain benzo[d]isothiazole Schiff bases have been shown to inhibit the growth of leukemia cell lines. nih.govtandfonline.com These compounds exhibited marked cytotoxicity against the human CD4+ T-lymphocyte MT-4 cell line, which was utilized to support the growth of HIV-1. nih.gov This cytotoxic activity prompted further evaluation of their potential as anticancer agents. nih.gov While the broader class of benzothiazoles has been investigated for activity against breast cancer cell lines tandfonline.com, specific data on the antiproliferative activity of N-Methylbenzo[d]isothiazol-3-amine against breast cancer is not extensively detailed in the currently available research.
Investigations into Mechanisms of Cytotoxicity (e.g., Topoisomerase II Inhibition)
The precise mechanisms of cytotoxicity for this compound are still under investigation. However, research on related heterocyclic compounds provides some insights. For instance, various derivatives containing a benzothiazole (B30560) nucleus have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a common target for anticancer drugs. tandfonline.com The inhibition of this enzyme leads to DNA damage and ultimately triggers cell death in cancer cells. While this mechanism is plausible for benzo[d]isothiazole derivatives, direct evidence for this compound as a topoisomerase II inhibitor is yet to be firmly established.
Impact on Cell Growth and Viability in Specific Cell Lines (e.g., HL60, U937)
The impact of benzo[d]isothiazole derivatives has been observed in specific leukemia cell lines. Studies have shown that these compounds can effectively inhibit the growth of various leukemia cell lines. nih.govtandfonline.com The evaluation of their cytotoxic effects is a critical step in determining their potential as therapeutic agents. The specific effects of this compound on the growth and viability of HL60 and U937 cell lines, which are common models for studying leukemia, are a key area for ongoing research.
Anti-inflammatory and Antidegenerative Effects
The anti-inflammatory and antidegenerative properties of benzo[d]isothiazole derivatives have been a significant area of study, with promising results in cellular models of inflammation and cartilage degradation.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), Cyclooxygenase-2 (COX-2), Reactive Oxygen Species (ROS))
A series of N-benzo[d]isothiazol-3-yl-benzamidine derivatives have been synthesized and evaluated for their ability to modulate key inflammatory mediators. researchgate.net In studies using human chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, these compounds demonstrated significant anti-inflammatory effects. researchgate.net They were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and reactive oxygen species (ROS), all of which are pivotal in the inflammatory cascade that leads to cartilage destruction in diseases like osteoarthritis. researchgate.net Notably, N-benzo[d]isothiazol-3-yl-benzamidine was particularly effective at inhibiting the production of nitrites, which are indicative of NO levels. researchgate.net
| Compound Class | Mediator | Effect | Cell Model | Inducer |
|---|---|---|---|---|
| N-benzo[d]isothiazol-3-yl-benzamidines | Nitric Oxide (NO) | Inhibition | Human Chondrocytes | IL-1β |
| N-benzo[d]isothiazol-3-yl-benzamidines | Prostaglandin E2 (PGE2) | Reduction | Human Chondrocytes | IL-1β |
| N-benzo[d]isothiazol-3-yl-benzamidines | Cyclooxygenase-2 (COX-2) | Reduction | Human Chondrocytes | IL-1β |
| N-benzo[d]isothiazol-3-yl-benzamidines | Reactive Oxygen Species (ROS) | Reduction | Human Chondrocytes | IL-1β |
Inhibition of Matrix Metalloproteinases (MMP-3, MMP-13)
The antidegenerative effects of benzo[d]isothiazole derivatives are also linked to their ability to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, including the components of cartilage. researchgate.netnih.gov In vitro studies have shown that N-benzo[d]isothiazol-3-yl-benzamidine derivatives can reduce the production of MMP-3 in IL-1β-stimulated human chondrocytes. researchgate.net Furthermore, molecular modeling studies have explored the interaction between amidinobenzisothiazoles and MMP-3, suggesting a potential direct inhibitory activity. nih.gov These compounds are predicted to bind to a key hydrophobic pocket in the enzyme, which could explain their mechanism of action. nih.gov While there is a focus on MMP-3, the inhibition of other MMPs like MMP-13 by this class of compounds remains an area for further investigation.
| Compound Class | Enzyme | Effect | Method |
|---|---|---|---|
| N-benzo[d]isothiazol-3-yl-benzamidines | MMP-3 | Reduced Production | In Vitro (Human Chondrocytes) |
| Amidinobenzisothiazoles | MMP-3 | Potential Direct Inhibition | Molecular Docking Simulation |
Protective Effects on Glycosaminoglycans (GAGs) in Articular Cartilage Models
Glycosaminoglycans (GAGs) are crucial components of the extracellular matrix in articular cartilage, responsible for its compressive stiffness and load-bearing capabilities. nih.gov The depletion of GAGs is a hallmark of degenerative joint diseases like osteoarthritis. Research has shown that certain derivatives of N-benzo[d]isothiazol-3-yl-benzamidine exhibit protective effects on GAGs in cartilage models. nih.govresearchgate.net
In studies using human cartilage and chondrocyte cultures stimulated with interleukin-1beta (IL-1β), a pro-inflammatory cytokine known to induce cartilage degradation, these compounds demonstrated an ability to counteract the harmful effects. nih.govresearchgate.net Specifically, N-benzo[d]isothiazol-3-yl-amidines were found to block cartilage breakdown and prevent the depletion of proteoglycans, which are rich in GAGs. researchgate.net One derivative, in particular, N-benzo[d]isothiazol-3-yl-acetamidine, was noted for its effectiveness in preventing the IL-1β-induced loss of proteoglycans. researchgate.net This protective action is significant as it helps maintain the structural integrity and function of the cartilage. nih.gov
In Vitro Assessment using Chondrocyte Cultures
The protective effects of N-benzo[d]isothiazol-3-yl-benzamidine derivatives have been further investigated in in vitro models using human articular chondrocytes. nih.govresearchgate.net Chondrocytes are the primary cells in cartilage responsible for maintaining the extracellular matrix. When these cells were treated with IL-1β in the presence of various N-benzo[d]isothiazol-3-yl-amidines, several positive outcomes were observed. researchgate.net
The compounds were shown to reduce many of the detrimental effects induced by IL-1β. nih.gov Notably, derivatives such as 6d, 6h, and 6j were identified as particularly potent in the human chondrocyte culture model. nih.gov These compounds inhibited the production of key molecules involved in cartilage destruction, including nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinase-3 (MMP-3). nih.govresearchgate.net By mitigating the inflammatory and catabolic responses of chondrocytes to IL-1β, these derivatives demonstrate significant potential for cartilage protection.
| Compound Derivative | Key Protective Effect in Chondrocyte Cultures | Reference |
| N-benzo[d]isothiazol-3-yl-acetamidine | Prevented IL-1β-induced proteoglycan depletion. | researchgate.net |
| Derivatives 6d, 6h, 6j | Potently reduced most IL-1β-induced harmful effects. | nih.gov |
| N-benzo[d]isothiazol-3-yl-benzamidine | Inhibited nitrite (B80452) production induced by IL-1β. | researchgate.net |
Neurobiological Activity and Enzyme Modulation
Beyond their chondroprotective effects, derivatives of 3-amino-benzo-[d]-isothiazole have been explored for their neurobiological activity.
Local Anesthetic Action through Voltage-Gated Sodium Channel Interaction
Local anesthetics function by blocking the propagation of action potentials in nerve axons, a process primarily mediated by inhibiting voltage-gated sodium channels. nih.govmhmedical.com Studies on alkylaminoacyl derivatives of 3-amino-benzo-[d]-isothiazole have demonstrated their potential as local anesthetics. researchgate.net The local anesthetic action of these compounds was assessed by their ability to reduce the amplitude of the evoked compound action potential (CAP) in isolated frog peroneal nerves, with some compounds showing activity comparable to the standard local anesthetic, lidocaine. researchgate.net
The mechanism of action for local anesthetics involves binding to a receptor site within the voltage-gated sodium channel, which is thought to be located in the inner pore. nih.gov The affinity of the drug for the channel can vary depending on the channel's state (resting, open, or inactivated). nih.govnih.gov The S6 segments of the sodium channel are believed to be crucial for channel opening, inactivation, and the binding of local anesthetic drugs. nih.gov
Neuroprotective Properties in Cellular Contexts
Some derivatives of 3-amino-benzo-[d]-isothiazole have also been investigated for their neuroprotective properties. researchgate.net For instance, N-acetylcysteine (NAC), while not a direct derivative, has shown both neuroprotective and neurotoxic effects in studies on nerve fibers, highlighting the complex nature of compounds that interact with the nervous system. researchgate.net The neuroprotective effects are often evaluated in the context of preventing damage from neurotoxic agents.
Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)
Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. Positive modulators of mGluR subtypes, such as mGlu4, are of interest for their potential therapeutic applications. nih.gov While direct studies on this compound's effect on mGlu4 are not extensively available, the broader class of isothiazole-containing compounds has been explored for their interaction with various receptors. For example, isoxazolo[3,4-d]pyridazinones have been identified as selective positive modulators of mGluR2 and mGluR4. nih.gov
Inhibition of Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its levels in the brain. semanticscholar.orgwikipedia.org This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.comheraldopenaccess.usopenmedicinalchemistryjournal.com Various compounds are screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.orgmdpi.com While specific data on this compound is limited in this context, the isothiazole (B42339) scaffold is present in a wide range of biologically active molecules, and derivatives are often evaluated for their inhibitory effects on these enzymes. researchgate.net For example, a series of indole (B1671886) derivatives were synthesized and showed inhibitory activity against both AChE and BChE. semanticscholar.org
| Enzyme Target | Function | Relevance of Inhibition |
| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. | Increases acetylcholine levels, a therapeutic approach for Alzheimer's disease. wikipedia.orgheraldopenaccess.us |
| Butyrylcholinesterase (BChE) | Also hydrolyzes acetylcholine, among other esters. | Inhibition can also contribute to increased acetylcholine levels. semanticscholar.orgmdpi.com |
Antimicrobial and Antiviral Efficacy Studies
Derivatives of benzo[d]isothiazole have been a subject of interest for their potential as anti-infective agents due to the increasing challenge of drug-resistant pathogens. science.gov
In Vitro Evaluation against Gram-Positive and Gram-Negative Bacteria
Studies on benzo[d]isothiazole derivatives have shown varied results in their antibacterial efficacy. Some derivatives have demonstrated moderate antibacterial properties against Gram-positive bacteria, including various bacilli and staphylococci, such as methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov However, in some studies, no significant inhibition of Gram-negative bacteria like Escherichia coli was observed. nih.gov For instance, certain 2-amino-benzo[d]isothiazol-3-one derivatives showed moderate activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 6 to 100 µg/ml. nih.gov In contrast, other research indicated that some benzo[d]isothiazole compounds did not exhibit any notable antimicrobial activity against Staphylococcus aureus or Salmonella spp. researchgate.net
| Bacterial Strain | Compound Type | Observed Activity | MIC (µg/mL) |
| Staphylococcus aureus | 2-amino-benzo[d]isothiazol-3-one derivatives | Moderate | 6-100 |
| Staphylococcus aureus | Benzo[d]isothiazole compounds | No significant activity | - |
| Salmonella spp. | Benzo[d]isothiazole compounds | No significant activity | - |
| Escherichia coli | 2-amino-benzo[d]isothiazol-3-one derivatives | No inhibition detected | >100 |
Assessment against Atypical Mycobacterial Strains
The evaluation of benzo[d]isothiazole compounds against atypical mycobacterial strains has also been undertaken. Atypical mycobacteria, such as Mycobacterium fortuitum and Mycobacterium smegmatis, are known to cause a variety of infections in humans. accp.commedscape.com However, studies on certain benzo[d]isothiazole derivatives did not find any significant activity against these strains. researchgate.net
| Mycobacterial Strain | Compound Type | Observed Activity |
| Mycobacterium fortuitum | Benzo[d]isothiazole compounds | No significant activity |
| Mycobacterium smegmatis | Benzo[d]isothiazole compounds | No significant activity |
Antifungal Activity against Yeast and Mould
The antifungal potential of benzo[d]isothiazole derivatives has been explored against various yeasts and moulds. Research on certain hybrid molecules of benzenesulfonamides and 2-amino-benzo[d]isothiazol-3-ones showed that one particular compound was able to inhibit the growth of Saccharomyces cerevisiae and Cryptococcus neoformans yeasts, as well as several dermatophytes. nih.gov However, other studies on different benzo[d]isothiazole compounds reported no antifungal activity against Candida albicans or Aspergillus fumigatus. researchgate.netresearchgate.net
| Fungal Strain | Compound Type | Observed Activity |
| Candida albicans | Benzo[d]isothiazole compounds | No significant activity |
| Aspergillus fumigatus | Benzo[d]isothiazole compounds | No significant activity |
| Saccharomyces cerevisiae | Hybrid of benzenesulfonamide (B165840) and 2-amino-benzo[d]isothiazol-3-one | Inhibited growth |
| Cryptococcus neoformans | Hybrid of benzenesulfonamide and 2-amino-benzo[d]isothiazol-3-one | Inhibited growth |
Antiviral Screening against Diverse Virus Classes
The antiviral activity of benzo[d]isothiazole derivatives has been screened against a range of viruses. These include Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis B Virus (HBV), Yellow Fever Virus (YFV), and Bovine Viral Diarrhoea Virus (BVDV). science.govresearchgate.netresearchgate.net Despite these screenings, the tested benzo[d]isothiazole compounds did not demonstrate any significant antiviral activity. researchgate.netresearchgate.net It is worth noting that while no direct antiviral effect was observed, some benzo[d]isothiazole compounds exhibited marked cytotoxicity against the human CD4+ lymphocytes (MT-4 cells) that are used to support HIV-1 growth in laboratory settings. researchgate.net
| Virus | Compound Type | Observed Activity |
| HIV-1 | Benzo[d]isothiazole compounds | No significant antiviral activity |
| HBV | Benzo[d]isothiazole compounds | No significant antiviral activity |
| Yellow Fever Virus (YFV) | Benzo[d]isothiazole compounds | No significant antiviral activity |
| Bovine Viral Diarrhoea Virus (BVDV) | Benzo[d]isothiazole compounds | No significant antiviral activity |
Antioxidant and Enzymatic Activities
The ability of chemical compounds to counteract oxidative stress is a critical area of research.
Glutathione (B108866) Peroxidase-Like Activity
While direct studies on the glutathione peroxidase (GPx)-like activity of this compound are not extensively documented, research on related isothiazol-3-one compounds provides insight into their interaction with the glutathione system. Investigations into the toxic action of isothiazol-3-one biocides, such as N-methylisothiazol-3-one (MIT) and its chlorinated analogues (CIT, DCOIT), on human hepatoblastoma cells (Hep G2) revealed significant effects on glutathione metabolism. nih.gov
The chlorinated derivatives, in particular, were found to decrease the total amount of cellular glutathione in a dose- and time-dependent manner. nih.gov This was accompanied by an increase in oxidized glutathione (GSSG), leading to a breakdown of the cellular thiol reduction potential. nih.gov Furthermore, these compounds were shown to inhibit the activity of glutathione reductase (GR), the enzyme responsible for regenerating reduced glutathione (GSH) from GSSG. nih.gov The non-chlorinated structures were less active, highlighting that the reactivity and lipophilicity of the compounds are key factors in their interaction with the glutathione system. nih.gov In other research, novel compounds created by fusing the antioxidant ebselen (B1671040) with a cholinesterase inhibitor demonstrated significant glutathione peroxidase-like activity, indicating that such properties can be engineered into complex molecules. acs.org
Interaction with Mammalian Thioredoxin Reductase (TrxR)
The thioredoxin/thioredoxin reductase (Trx/TrxR) system is a critical cellular antioxidant pathway and a target for various therapeutic agents. tandfonline.com Direct data on the interaction of this compound with mammalian TrxR is limited; however, studies on analogous structures, such as benzothiazole and 1,2-benzisothiazol-3(2H)-one (BIT) derivatives, show significant activity. The TrxR system has been identified as a potential target for anticancer drugs, with some small molecule inhibitors advancing to clinical development. tandfonline.com
For instance, fluorinated benzothiazole derivatives have been evaluated for their inhibitory activity against the thioredoxin signaling system. tandfonline.com In a related study, a library of BIT derivatives was synthesized, and their interactions with a synthetic peptide mimicking the C-terminal portion of thioredoxin reductase were analyzed, revealing noteworthy binding properties. researchgate.net The gold compound auranofin is a well-known potent inhibitor of TrxR that induces apoptosis through mechanisms linked to mitochondrial oxidative stress. nih.gov These findings suggest that the benzo[d]isothiazole scaffold has the potential to interact with and modulate the activity of mammalian thioredoxin reductase.
Corrosion Inhibitory Activity in Aqueous Acidic Environments
Derivatives of the benzo[d]thiazole and benzo[d]isothiazole scaffold have demonstrated significant efficacy as corrosion inhibitors for metals, particularly steel, in aggressive acidic environments. These organic compounds function by adsorbing onto the metal surface, forming a protective film that blocks active corrosion sites. bohrium.com
Studies on various benzothiazole derivatives have shown a high degree of protection. The inhibition efficiency is dependent on the inhibitor's concentration, the temperature, and the specific chemical structure, including the presence of functional groups containing nitrogen, sulfur, and π-electrons in aromatic rings, which facilitate strong adsorption. bohrium.comresearchgate.net For example, a novel synthesized inhibitor, N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC), exhibited an inhibition efficiency of over 90% for mild steel in a 1N HCl solution. bohrium.com Similarly, another benzothiazole derivative (BTFI) achieved a protection efficiency of 98.6% for carbon steel in a 0.5 M H₂SO₄ solution at a concentration of 1 mM. tandfonline.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer on the metal surface. tandfonline.com
Table 1: Corrosion Inhibition Efficiency of Benzo[d]thiazole Derivatives
| Inhibitor | Metal | Acid Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (E)-N-(benzo[d]thiazol-2-yl)-1-phenylmethanimine (H-BTPM) & related derivatives | Mild Steel | 1 M H₂SO₄ | Increases with concentration | researchgate.net |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) | Mild Steel | 1N HCl | >90% | bohrium.com |
| Benzo[d]thiazole Gemini Surfactant (TBC 12) | Carbon Steel | HCl | 87-89% (at 50 ppm) | ekb.eg |
| New Benzothiazole Derivative (BTFI) | Carbon Steel | 0.5 M H₂SO₄ | 98.6% (at 1 mM) | tandfonline.com |
Insecticidal Activity (where applicable to related isoxazoline (B3343090) derivatives)
While this compound itself is not primarily categorized as an insecticide, the structurally related isoxazoline class of compounds are potent insecticides. Their mode of action typically involves antagonizing GABA-gated chloride channels in insects, leading to neurotoxicity. researchgate.net
Larvicidal Efficacy
Isoxazoline derivatives have demonstrated high larvicidal efficacy against a variety of insect pests, including mosquitoes, which are vectors for numerous diseases. The potency of these compounds is often measured by their LC₅₀ (lethal concentration for 50% of the population) and LD₅₀ (lethal dose for 50% of the population) values.
For example, the isoxazoline fluralaner (B1663891) has shown significant toxicity to mosquito larvae. On fourth-instar larvae of Aedes aegypti and Anopheles gambiae, fluralaner exhibited 24-hour LC₅₀ values of 1.8 ppb and 0.4 ppb, respectively. researchgate.net In another study, fluralaner was found to be approximately 10 to 13 times more potent than the insecticide fipronil (B1672679) against Ae. aegypti larvae. nih.gov Research on a series of 3,5-disubstituted isoxazoles also identified compounds with excellent larvicidal profiles against Ae. aegypti larvae. nih.gov
Table 2: Larvicidal Efficacy of Related Isoxazoline Derivatives
| Compound | Target Species | Efficacy Metric (Time) | Value | Reference |
|---|---|---|---|---|
| Fluralaner | Aedes aegypti (4th instar larvae) | LC₅₀ (24h) | 1.8 ppb | researchgate.net |
| Fluralaner | Anopheles gambiae (4th instar larvae) | LC₅₀ (24h) | 0.4 ppb | researchgate.net |
| Fluralaner | Aedes aegypti (4th instar larvae) | LC₅₀ (48h) | 1.8 ppb | nih.gov |
| Fipronil | Aedes aegypti (4th instar larvae) | LC₅₀ (48h) | 5.1 ppb | nih.gov |
| Fluralaner | Aedes aegypti (adult female) | LD₅₀ (24h, topical) | 1.3 ng/mg | researchgate.net |
| Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate | Aedes aegypti (4th instar larvae) | Excellent larvicidal profile | Not specified | nih.gov |
Toxicity Assessment toward Non-Target Organisms
A critical aspect of insecticide development is assessing the impact on non-target species. The widespread use of insecticides can lead to residues in various environments, affecting organisms from soil invertebrates to birds and aquatic life. hilarispublisher.com
Compound Names Table
| Abbreviation / Trivial Name | Chemical Name |
| MIT | N-methylisothiazol-3-one |
| CIT | 5-chloro-N-methylisothiazol-3-one |
| OIT | N-octylisothiazol-3-one |
| DCOIT | 4,5-dichloro-N-octylisothiazol-3-one |
| NBCPQC | N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide |
| BTFI | New benzothiazole derivative (specific structure in source) |
| TBC 12 | Benzo[d]thiazole Gemini Surfactant |
| Fluralaner | 4-[(5R)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide |
| Fipronil | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile |
| Lotilaner | 5-[(5S)-5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-methyl-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}thiophene-2-carboxamide |
| Afoxolaner | 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-o-toluamide |
Structure Activity Relationship Sar Studies of N Methylbenzo D Isothiazol 3 Amine Derivatives
Influence of Substituent Nature and Position on Biological Efficacy
The substituent on the 3-amino nitrogen plays a pivotal role in determining the biological activity. While the parent compound is N-methylated, studies on related 3-aminobenzo[d]isothiazole derivatives show that varying the N-substituent has profound effects. The replacement of the methyl group with larger alkyl or aryl groups, or its incorporation into more complex side chains, can modulate potency and selectivity.
For instance, in a series of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide derivatives tested for antimicrobial activity, the nature of the N-substituent was critical. orientjchem.org Derivatives with specific aromatic and aliphatic amines showed varied efficacy against different bacterial strains. For example, the N-(3-aminophenyl) derivative (7f) and the N-(4-methoxyphenyl) derivative (7i) exhibited excellent activity against E. coli and Bacillus subtilis. orientjchem.org This suggests that the N-substituent's size, electronics, and hydrogen bonding capacity are key determinants of antibacterial action.
The N-methyl group itself offers a balance of properties: it is small, provides some lipophilicity, and the nitrogen atom can act as a hydrogen bond acceptor. Replacing it with a larger, non-polar group might enhance binding in a hydrophobic pocket, while introducing polar groups could facilitate interactions with hydrophilic residues in a target protein. In the development of multi-target ligands for Alzheimer's disease based on a benzo[d]isothiazol-3(2H)-one core, N-alkylbenzylamine side chains were found to be crucial for activity against acetylcholinesterase and monoamine oxidases. acs.org
Substitutions on the aromatic benzo portion of the N-Methylbenzo[d]isothiazol-3-amine scaffold are a cornerstone of SAR exploration. The position, number, and electronic nature of these substituents dictate the molecule's interaction with its biological targets.
In a study of benzothiazole (B30560) derivatives, it was noted that substitutions at positions 4, 5, 6, and 7 are key for modulating activity. Specifically, the presence of chloro or fluoro groups at the 5th position was found to increase the compound's potency. rjptonline.org For a series of 6-bromo-benzo[d]isothiazole derivatives evaluated for anti-inflammatory and analgesic activity, substitutions on an attached phenyl ring significantly impacted efficacy. The data, summarized in the table below, show that electron-withdrawing groups like 4-nitro and 4-fluoro, as well as the 4-chloro substituent, led to good activity. bepls.com
| Compound ID | Substituent (on Phenyl Ring) | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) |
|---|---|---|---|
| 3d | 4-Chloro | 61.83 | 58.97 |
| 3f | 4-Nitro | - | - |
| 3h | 2,4-Dichloro | 59.65 | 59.78 |
| 3i | 2-Fluoro | - | - |
| 3j | 4-Trifluoromethyl | - | - |
| 3l | 4-Hydroxy | - | 60.89 |
| 3n | 4-Fluoro | 60.96 | 61.88 |
Stereochemical and Conformational Requirements for Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are critical for their interaction with specific biological targets. The defined, rigid nature of the benzo[d]isothiazole ring system provides a stable scaffold upon which substituents can be positioned in precise spatial orientations.
Molecular docking studies have provided significant insights into the conformational requirements for activity. For benzisothiazolylamidines designed as antidegenerative agents, docking simulations predicted a binding mode within the hydrophobic S1' pocket of matrix metalloproteinase-3 (MMP-3), where the specific conformation of the ligand is crucial for establishing favorable interactions. researchgate.net Similarly, for novel benzo[d]isothiazole derivatives acting as anti-inflammatory and analgesic agents, docking into the active site of the COX-2 enzyme helped to rationalize their activity. bepls.com
In some cases, stereoisomers of related compounds exhibit markedly different activities. For example, in a series of 1,2-benzothiazine-1,1-dioxide derivatives, which share a related core structure, the Z- and E-stereoisomers of α,β-unsaturated esters, along with their β,γ-unsaturated isomers, showed distinct inhibitory profiles against aldose reductase. The order of activity was found to be β,γ-unsaturated > Z-α,β-unsaturated > E-α,β-unsaturated, highlighting a clear stereochemical preference for enzyme inhibition. researchgate.net This underscores the importance of a specific geometric arrangement of functional groups for optimal binding to the target enzyme.
Correlation between Molecular Structure and Target Selectivity
Achieving target selectivity is a primary goal in drug design to minimize off-target effects. For this compound derivatives, specific structural features have been correlated with selectivity for certain biological targets over others.
A noteworthy example is the development of multifunctional ligands for Alzheimer's disease, where derivatives of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one bearing N-alkylbenzylamine side chains were designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs). acs.org The length and substitution pattern of the N-alkylbenzylamine linker were instrumental in tuning the selectivity and potency against these different enzymes. Similarly, studies on benzothiazole-piperazine derivatives identified compounds with significant selectivity for the MAO-A isoform over MAO-B. Compound 3b , with a 4-methoxybenzyl group on the piperazine (B1678402) ring, was found to be the most potent and selective MAO-A inhibitor in the series. dergipark.org.tr
This demonstrates that while the benzo[d]isothiazole core acts as a key pharmacophore, the substituents attached to it are the primary drivers of target selectivity. By systematically modifying these substituents, it is possible to fine-tune the interaction profile of the molecule to favor binding to a desired target.
Ligand Efficiency and Druggability Indices in SAR Optimization
In modern drug discovery, SAR optimization is often guided by metrics that relate a compound's potency to its physicochemical properties. Ligand efficiency (LE) and other druggability indices are valuable tools for assessing the quality of hits and leads, ensuring that potency gains are not achieved at the expense of desirable drug-like properties.
LE is a metric that normalizes binding affinity (potency) for the size of the molecule, typically by dividing the binding energy by the number of non-hydrogen atoms. This helps in identifying small, efficient fragments that can be grown into potent leads without becoming excessively large or lipophilic.
In the optimization of a series of benzo[d]isothiazole derivatives as selective agonists of the TRPM5 ion channel, ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) were key parameters. An initial hit compound showed a pEC50 of 5.33 with an LE of 0.43. Through the optimization process, derivatives were developed with improved potency and selectivity, and these efficiency metrics were likely used to guide the selection of candidates for further development.
The use of such indices helps to ensure that the optimization process is efficient, leading to compounds that not only are potent and selective but also possess favorable pharmacokinetic and safety profiles.
Future Research Directions and Translational Perspectives Academic
Development of Novel Synthetic Methodologies for N-Methylbenzo[d]isothiazol-3-amine Analogues
The advancement of synthetic chemistry is paramount to unlocking the full potential of the this compound scaffold. Future research should concentrate on creating more efficient, versatile, and environmentally benign methods for the synthesis of its analogues.
Key areas for exploration include:
Catalytic C-H Activation: Developing novel catalytic systems, potentially using transition metals like palladium or copper, for the direct functionalization of the benzo[d]isothiazole core. This would allow for the introduction of a wide range of substituents with high regioselectivity, bypassing the need for pre-functionalized starting materials. arkat-usa.org
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This methodology can allow for precise control over reaction parameters, leading to higher yields and purity of the final products.
Multicomponent Reactions: Designing one-pot multicomponent reactions to construct complex this compound analogues from simple starting materials. This approach increases atom economy and reduces the number of synthetic steps, making the process more sustainable.
Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to enable novel bond formations and functionalizations under mild reaction conditions. This could open up new avenues for creating previously inaccessible analogues.
A recent review highlights various modern synthetic strategies for benzo[d]isothiazoles, including annulation from different preloaded aromatics and the use of isothiazole (B42339) scaffolds, which could be adapted for N-methylated derivatives. arkat-usa.org For instance, a metal-free method has been described for the preparation of benzo[d]isothiazol-3-amines from 2-fluoro-benzonitrile derivatives. arkat-usa.org
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For this compound analogues, a synergistic approach combining computational and experimental work is crucial.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to establish a correlation between the structural features of this compound analogues and their biological activities. This can guide the design of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes of analogues with various biological targets. mdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions driving binding.
ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage screening can help to prioritize candidates with favorable pharmacokinetic profiles.
Conformational Analysis: Conducting detailed conformational analysis to understand the three-dimensional shapes of flexible analogues, which is critical for their interaction with biological targets. mdpi.com
A study on benzothiazole (B30560) derivatives utilized density functional theory (DFT) to analyze their conformational, thermodynamic, and spectroscopic features, demonstrating the utility of computational methods in understanding these molecules. mdpi.com
Exploration of Additional Biological Targets and Pathways
While the existing research on this compound is limited, the broader benzo[d]isothiazole class has shown activity against a range of biological targets. researchgate.net A systematic exploration of the biological space for this compound and its derivatives is a promising avenue for future research.
Potential areas for investigation include:
Kinase Inhibition: Screening libraries of this compound analogues against a panel of protein kinases, which are implicated in cancer and inflammatory diseases.
GPCR Modulation: Investigating the potential of these compounds to act as agonists or antagonists of G-protein coupled receptors (GPCRs), a large family of drug targets. For example, benzothiazole derivatives have been explored as histamine (B1213489) H3 receptor ligands. nih.govtandfonline.com
Ion Channel Modulation: A high-throughput screening identified benzo[d]isothiazole derivatives as potent and selective agonists of the TRPM5 cation channel, suggesting a potential role in gastrointestinal motility. sci-hub.se
Enzyme Inhibition: Exploring the inhibitory potential against enzymes such as monoamine oxidase (MAO), which is relevant for neurodegenerative diseases. dergipark.org.trnih.gov
| Compound Class | Biological Target | Potential Therapeutic Area |
| Benzo[d]isothiazole derivatives | TRPM5 Agonist | Gastrointestinal Disorders |
| Benzothiazole derivatives | Histamine H3 Receptor Ligands | Neurodegenerative Diseases |
| Benzothiazole-isoquinoline derivatives | Monoamine Oxidase (MAO) Inhibitors | Neurodegenerative Diseases |
Investigation of Multitarget-Directed Ligand Design Strategies
The complexity of many diseases, such as neurodegenerative disorders, has led to the development of multitarget-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.govnih.govsemanticscholar.org The this compound scaffold is well-suited for the design of such MTDLs.
Future research in this area should involve:
Pharmacophore Hybridization: Combining the pharmacophoric features of this compound with those of known ligands for other targets to create hybrid molecules with dual activity. For instance, fusing the benzo[d]isothiazole core with moieties known to inhibit cholinesterases or aggregate beta-amyloid could yield promising anti-Alzheimer's agents. nih.govacs.org
Fragment-Based Design: Utilizing fragment-based approaches to identify small molecular fragments that bind to different targets and then linking them together using the this compound as a central scaffold.
Privileged Scaffold Approach: Leveraging the benzo[d]isothiazole core as a "privileged scaffold" that can be decorated with different functional groups to target a variety of proteins. nih.govtandfonline.com
A study on novel benzothiazole derivatives demonstrated the successful application of the MTDL approach by developing compounds with activity at the histamine H3 receptor and inhibitory effects on cholinesterases and monoamine oxidase B, all relevant targets for Alzheimer's disease. nih.govnih.govsemanticscholar.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
